molecular formula C6H13NO2 B12086299 (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol

(3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol

Cat. No.: B12086299
M. Wt: 131.17 g/mol
InChI Key: WVGMGFKCXPENCY-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol can be achieved through chemoenzymatic methods. One such method involves the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine starting from diallylamine via ring-closing metathesis (RCM) employing Grubbs’ catalyst. Enzymatic transesterification using PS-C lipase gives (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine in high enantiomeric excess, which is then methylated to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, provided that the necessary catalysts and enzymes are available in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine with different stereochemistry.

    (3S,4R)-3-methoxy-4-methylaminopyrrolidine: Similar structure but different stereochemistry.

Uniqueness

(3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its diastereomers and enantiomers

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4S)-4-methoxy-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-7-3-5(8)6(4-7)9-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

WVGMGFKCXPENCY-WDSKDSINSA-N

Isomeric SMILES

CN1C[C@@H]([C@H](C1)OC)O

Canonical SMILES

CN1CC(C(C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.